8-bromo-8H-quinazolin-4-one
Description
Historical Context and Evolution of Quinazolinone Scaffolds in Drug Discovery
The journey of quinazolinones in science began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. However, it wasn't until the mid-20th century that the medicinal value of this scaffold gained significant attention, spurred by the discovery of the antimalarial properties of febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga. uni.lu Another early example is Vasicine (peganine), the first quinazoline (B50416) alkaloid to be isolated, known for its bronchodilatory effects. uni.lu The synthesis of 2-methyl-1,3-aryl-4-quinazoline, a compound with sedative and soporific actions, further catalyzed research into the biological activities of these compounds. Over the decades, this has led to the development of numerous marketed drugs containing the quinazolinone core, solidifying its importance in pharmaceutical sciences.
Structural Features and Privileged Nature of the Quinazolinone Nucleus
The quinazolinone nucleus is a bicyclic system where a benzene (B151609) ring is fused to a pyrimidine (B1678525) ring containing a keto group. researchgate.netmdpi.com The two nitrogen atoms in the pyrimidine ring are not equivalent, leading to distinct chemical properties. mdpi.com This core structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them versatile starting points for drug design. researchgate.netmdpi.com
The versatility of the quinazolinone structure allows for substitutions at various positions, primarily at positions 2, 3, 6, and 8, which significantly influences its physicochemical properties and biological activity. mdpi.com This adaptability enables medicinal chemists to fine-tune the molecules for specific therapeutic targets.
Overview of Pharmacological Versatility of Quinazolinone Derivatives
The inherent stability and synthetic accessibility of the quinazolinone nucleus have inspired extensive research, revealing a wide array of pharmacological activities. nih.gov Derivatives have been developed and investigated for numerous therapeutic applications, demonstrating the scaffold's remarkable versatility.
Table 1: Reported Pharmacological Activities of Quinazolinone Derivatives
| Pharmacological Activity | Reference |
|---|---|
| Anticancer | nih.govevitachem.comnih.gov |
| Antimicrobial & Antibacterial | nih.govnih.govbiomedpharmajournal.org |
| Antifungal | nih.govnih.gov |
| Anticonvulsant | nih.govbiomedpharmajournal.org |
| Anti-inflammatory | nih.govnih.govbiomedpharmajournal.org |
| Antiviral | mdpi.com |
| Antimalarial | researchgate.netmdpi.com |
| Antihypertensive | researchgate.net |
| Antitubercular | biomedpharmajournal.org |
| Diuretic | researchgate.net |
Focus on Brominated Quinazolinones in Contemporary Chemical Research
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of quinazolinones, brominated derivatives have shown significant promise. For instance, studies have highlighted that the position of the bromine atom on the quinazolinone ring is crucial for activity. Research on various brominated quinazolinones, including those substituted at the 6- and 8-positions, has demonstrated potent antimicrobial, anti-inflammatory, and anticancer activities. nih.govbiomedpharmajournal.org
The compound 8-bromo-8H-quinazolin-4-one, with its specific substitution pattern, is a subject of growing interest. Its derivatives are being explored for their potential as novel therapeutic agents, building upon the established pharmacological profile of the broader quinazolinone family. evitachem.com
Table 2: Chemical Properties of 8-bromo-4(1H)-quinazolinone
| Property | Value | Reference |
|---|---|---|
| CAS Number | 77150-35-7 | guidechem.com |
| Molecular Formula | C₈H₅BrN₂O | guidechem.com |
| Molecular Weight | 225.04 g/mol | guidechem.com |
| Appearance | Crystalline solid | |
| Solubility | Almost insoluble in water (0.041 g/L at 25°C) | guidechem.com |
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
8-bromo-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4,6H |
InChI Key |
DZLZCFVCDZDRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC=NC(=O)C2=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 8h Quinazolin 4 One and Its Derivatives
Direct Synthesis Strategies for the 8-Bromo-8H-Quinazolin-4-one Core
Direct synthesis methods construct the fundamental quinazolinone ring system in a single or multi-step sequence, incorporating the bromo-substituent from the initial starting materials.
The Niementowski reaction is a classical and straightforward method for synthesizing 4(3H)-quinazolinones. nih.gov This approach involves the condensation of an anthranilic acid with an amide. nih.govwikipedia.org For the synthesis of bromo-substituted quinazolinones, a brominated anthranilic acid is the key starting material. For instance, 5-bromoanthranilic acid can be prepared by treating anthranilic acid with bromine in glacial acetic acid. biomedpharmajournal.org The subsequent reaction of this brominated precursor with an appropriate amide under thermal conditions, often at temperatures between 130 and 150 °C, leads to the formation of the corresponding bromo-substituted quinazolinone through an o-amidobenzamide intermediate. arabjchem.org Modifications to this method, including the use of microwave irradiation, have been developed to improve reaction times and yields. nih.govbu.edu.eg
Table 1: Examples of Niementowski Reaction Conditions
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| Anthranilic acid, Formamide | Heat at 120 °C | 4(3H)-Quinazolinone | nih.govbu.edu.eg |
| Brominated Anthranilic Acid, Amide | Thermal, 130-150 °C | Bromo-substituted 4(3H)-Quinazolinone | arabjchem.org |
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinazolinones from simple precursors in a single synthetic operation. A notable example is the three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce a variety of substituted quinazolin-4(3H)-ones. acs.org This method allows for the formation of multiple C-N bonds in a domino sequence. acs.org For instance, the reaction of an appropriate arenediazonium salt, a nitrile, and an anthranilate can yield 3-arylquinazolin-4(3H)-ones in moderate to excellent yields. acs.org Another versatile one-pot, three-component reaction involves the condensation of isatoic anhydride (B1165640), phenylhydrazine, and various aromatic aldehydes or acetophenone (B1666503) derivatives, catalyzed by a recoverable nanoporous compound, to yield 4-oxo-dihydroquinazolinones. d-nb.info The Ugi four-component reaction (Ugi-4CR) has also been adapted to synthesize polycyclic quinazolinone derivatives, highlighting the power of MCRs in generating molecular diversity. acs.org
Table 2: One-Pot Synthesis of Quinazolin-4(3H)-one Derivatives
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Arenediazonium salt, Nitrile, Anthranilate | 60 °C, air | 3-Arylquinazolin-4(3H)-one | Moderate to Excellent | acs.org |
| Isatoic anhydride, Phenylhydrazine, Aldehyde/Acetophenone | SBA-15@ELA, reflux | 4-Oxo-dihydroquinazolinone | 78-96% | d-nb.info |
A transition-metal-free approach for the synthesis of quinazolin-4-ones involves a base-promoted intramolecular nucleophilic aromatic substitution (SNAr) reaction. acs.orgnih.govnih.govacs.org This method utilizes ortho-fluorobenzamides and amides as starting materials. nih.gov In a typical procedure, an ortho-fluorobenzamide reacts with an amide in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govacs.org The reaction proceeds through an SNAr mechanism to form a diamide (B1670390) intermediate, which then undergoes base-promoted intramolecular nucleophilic addition and subsequent dehydration to afford the quinazolin-4-one ring. nih.gov This one-pot protocol is efficient for producing both 2-substituted and 2,3-disubstituted quinazolin-4-ones. nih.govacs.org
In a drive towards more sustainable synthetic methods, hydrogen peroxide (H₂O₂) has been employed as an effective oxidant for the synthesis of quinazolin-4(3H)-one scaffolds. nih.govacs.orgnih.gov This protocol typically involves the reaction of a substituted 2-amino benzamide (B126) with dimethyl sulfoxide (DMSO), which serves as a source of a single carbon atom. nih.govacs.org The reaction is mediated by H₂O₂ and proceeds through a radical mechanism. nih.gov The optimal yield for this reaction is often achieved at high temperatures, for example, 150 °C. nih.gov This method represents an environmentally benign alternative to traditional oxidation methods. nih.govscispace.comacs.org
Table 3: Optimization of H₂O₂-Mediated Quinazolinone Synthesis
| Temperature (°C) | H₂O₂ (equiv) | Additive | Yield (%) | Reference |
|---|---|---|---|---|
| 130 | 5 | None | 44 | acs.org |
| 130 | 5 | FeCl₃ (20 mol %) | 48 | acs.org |
Quinazolinone derivatives can be synthesized from precursors that already contain the quinazolinone moiety. One such approach involves the use of 2-hydrazino-quinazolinones. These compounds can be prepared and then reacted with other molecules to build more complex structures. For example, 3-amino-2-(methylthio)quinazolin-4(3H)-one can be synthesized from the reaction of a precursor with hydrazine (B178648) hydrate (B1144303), followed by methylation. nih.gov The resulting compound, which contains a reactive amino group, can then undergo further reactions. nih.gov Similarly, hydrazones can be formed from quinazolinone precursors and then cyclized to form new heterocyclic rings attached to the quinazolinone core. researchgate.netasianpubs.org
Indirect Synthesis via Functional Group Interconversions on the Quinazolinone Framework
Indirect synthetic strategies begin with a pre-formed quinazolinone ring, which is then chemically modified to introduce or alter functional groups. This is a powerful approach for creating a library of derivatives from a common intermediate. For a bromo-substituted quinazolinone, this could involve reactions at the bromine atom or other positions on the ring.
Functional group interconversions are a key tool for diversifying the quinazolinone scaffold. researchgate.net For instance, a bromo-substituted quinazolinone can undergo palladium-catalyzed reactions to form new carbon-carbon or carbon-nitrogen bonds. The Sonogashira cross-coupling reaction of a bromo-quinazolinone with an alkyne can introduce an alkyne functional group, which can be subsequently hydrogenated to an alkane. nih.gov Similarly, the Buchwald-Hartwig amination allows for the introduction of amino groups by reacting the bromo-quinazolinone with various amines. acs.orgnih.gov These transformations provide access to a wide range of substituted quinazolinones that would be difficult to prepare by direct synthesis.
Diazotisation and Subsequent Reactions with Active Methylene (B1212753) Compounds
A potential synthetic pathway to quinazolinone derivatives involves the diazotisation of an appropriate amino-substituted precursor followed by a coupling reaction with a compound containing an active methylene group. This method proceeds in a two-step sequence.
First, a primary aromatic amine, such as a derivative of 2-aminobenzamide (B116534), is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0–5°C). questjournals.org The resulting diazonium salt is a reactive intermediate.
In the second step, the diazonium salt is reacted with a nucleophilic active methylene compound. Active methylene compounds, such as ethyl acetoacetate, acetylacetone, or ethyl cyanoacetate, possess two electron-withdrawing groups flanking a CH₂ group, making the protons acidic and the central carbon atom nucleophilic upon deprotonation. questjournals.orgsmolecule.com The coupling reaction is generally conducted in the presence of a base, such as sodium acetate, which facilitates the nucleophilic attack of the active methylene compound on the diazonium salt. questjournals.org This sequence can lead to the formation of functionalized azo compounds, which can then undergo further cyclization reactions to form the heterocyclic quinazolinone ring. While this general methodology is established for creating azo dyes and other heterocycles, its specific application for the direct synthesis of the quinazolinone core from 2-aminobenzamide precursors is a specialized extension of this classical reaction.
Alkylation Reactions (e.g., on Mercapto Groups of Quinazolinone Precursors)
Alkylation of mercapto-substituted quinazolinones is a common and effective strategy for introducing diverse functional groups at the 2-position of the quinazolinone core. The process typically begins with a precursor such as 2-mercapto-4(3H)-quinazolinone. The thiol group (-SH) is nucleophilic and can be readily alkylated.
A general procedure involves dissolving the 2-mercaptoquinazolin-4(3H)-one in a polar aprotic solvent like dimethylformamide (DMF). A base, commonly potassium carbonate (K₂CO₃), is added to deprotonate the thiol group, forming a more nucleophilic thiolate anion. The corresponding alkyl halide (e.g., ethyl bromoacetate (B1195939), 2-dimethylaminoethyl chloride, or benzyl (B1604629) chloride) is then added to the reaction mixture. researchgate.netorganic-chemistry.org The reaction is often stirred at room temperature or heated (e.g., to 90°C) for several hours to ensure completion. researchgate.net
This S-alkylation method has been successfully used to synthesize a variety of derivatives. For instance, reacting 2-mercapto-3-arylquinazolin-4(3H)-ones with ethyl bromoacetate yields the corresponding 2-S-acetatequinazolin-4(3H)-one derivatives. organic-chemistry.org These ester intermediates can be further reacted, for example with hydrazine hydrate, to generate acid hydrazides, which serve as versatile building blocks for more complex molecules. organic-chemistry.org The nature of the substituent at other positions on the quinazolinone ring, such as position 7, can influence the ease with which these alkylation reactions occur. nih.gov
Table 1: Examples of Alkylation Reactions on 2-Mercaptoquinazolinone Precursors
| Precursor | Alkylating Agent | Base/Solvent | Product | Reference |
| 2-Mercaptoquinazolin-4(3H)-one | 2-Dimethylaminoethyl chloride | K₂CO₃ / DMF | 2-((2-(Dimethylamino)ethyl)thio)quinazolin-4(3H)-one | researchgate.net |
| 2-Mercapto-3-arylquinazolin-4(3H)-one | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate | organic-chemistry.org |
| 2-Mercaptoquinazolin-4(3H)-one | 1-(2-Chloroethyl)piperidine | K₂CO₃ / DMF | 2-((2-(Piperidin-1-yl)ethyl)thio)quinazolin-4(3H)-one | researchgate.net |
Aminolysis and Hydrazinolysis of Benzoxazinone (B8607429) Derivatives
The reaction of 4H-3,1-benzoxazin-4-one derivatives with nitrogen nucleophiles is one of the most fundamental and widely used methods for synthesizing 4(3H)-quinazolinones. nih.gov This process involves the replacement of the oxygen atom at position 1 of the benzoxazinone ring with a nitrogen atom from the nucleophile.
Aminolysis : This reaction involves treating a benzoxazinone derivative with a primary or secondary amine. For example, reacting 6,8-dibromo-2-undecyl-4H-benzo[d] questjournals.orgnih.govoxazin-4-one with primary amines like benzylamine (B48309) or p-toluidine (B81030) leads to the formation of the corresponding 3-substituted quinazolinone derivatives. nih.govhud.ac.uk The reaction typically involves heating the reactants, sometimes in a solvent like n-butanol or simply by fusion with ammonium (B1175870) acetate. nih.govmdpi.com
Hydrazinolysis : When hydrazine hydrate (N₂H₄·H₂O) is used as the nitrogen nucleophile, the reaction is termed hydrazinolysis. This specific reaction is a direct and efficient route to 3-amino-4(3H)-quinazolinone derivatives. For instance, the hydrazinolysis of 2-substituted-6,8-dibromo-3,1-benzoxazin-4(H)-one with hydrazine hydrate in refluxing n-butanol yields the corresponding 3-amino-6,8-dibromo-2-substituted-quinazolin-4(3H)-one. mdpi.com These 3-amino derivatives are valuable intermediates that can be further modified, for example, by condensation with aldehydes to form Schiff bases. mdpi.com
The reaction conditions can influence the outcome. While standard reflux conditions typically yield the cyclized quinazolinone, performing the reaction under microwave irradiation can sometimes lead to the formation of an intermediate hydrazino benzamide derivative instead of the fully cyclized product.
Green Chemistry Approaches and Advanced Techniques in Quinazolinone Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These green chemistry approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and operational simplicity. smolecule.comnih.gov This technology has been extensively applied to the synthesis of quinazolinones.
Various synthetic transformations for quinazolinone synthesis have been successfully adapted to microwave conditions:
Condensation Reactions : The condensation of anthranilamide with aldehydes or ketones can be efficiently catalyzed by reagents like antimony(III) trichloride (B1173362) (SbCl₃) under solvent-free microwave conditions, affording quinazolin-4(3H)-ones in high yields within minutes.
Cyclization Reactions : Microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water provides a green and rapid route to quinazolinone derivatives. questjournals.org
From Benzoxazinones : The aminolysis and hydrazinolysis of benzoxazinone precursors, including bromo-substituted variants, can be significantly accelerated using microwave irradiation. hud.ac.uk
One-Pot Reactions : One-pot, multi-component reactions are particularly amenable to microwave assistance. For example, the reaction of anthranilic acid, amines, and an orthoester in a microwave reactor provides a one-step synthesis of 3-substituted-quinazolin-4(3H)-ones.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Conditions | Microwave Conditions | Yield (MW) | Reference |
| Condensation of anthranilamide and benzaldehyde | Heating with SbCl₃ catalyst | 3-5 min, 200W, SbCl₃, solvent-free | 94% | |
| Synthesis of triazoloquinazolinones | Refluxing in DMF | Irradiation in DMF | Nearly quantitative | smolecule.com |
| Aminolysis of 6,8-dibromo-benzoxazinone | N/A | Irradiation with primary amines | Good yields | hud.ac.uk |
| One-pot synthesis from anthranilic acid, amine, orthoester | N/A | Microwave reactor | Good yields |
The use of microwave irradiation not only accelerates reactions but also often leads to cleaner products and simpler work-up procedures, aligning with the principles of green chemistry.
Catalyst-Free and Mild Reaction Conditions
Developing synthetic protocols that operate under catalyst-free and mild conditions is a key goal of sustainable chemistry. Several such methods have been reported for the synthesis of quinazolinones.
One approach involves the use of environmentally benign reaction media that can also promote the reaction. For instance, a low-melting mixture of maltose, dimethylurea, and ammonium chloride can serve as an effective, non-toxic, and biodegradable reaction medium for the catalyst-free, one-pot synthesis of quinazolines. Similarly, glycerol (B35011) has been employed as a sustainable solvent for the catalyst-free synthesis of quinazolinones.
Other notable catalyst-free methods include:
Visible-Light-Mediated Synthesis : A metal-free oxidative cyclization of 2-aminobenzamides with aldehydes or ketones can be achieved using visible light, without the need for excess oxidants or high temperatures.
Ultrasonic Irradiation : New quinazolinone derivatives can be prepared in a one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation. This method is catalyst-free and offers high yields and short reaction times.
Oxidative Olefin Bond Cleavage : An efficient and selective procedure for synthesizing quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions, using an aqueous solution of tert-butyl hydroperoxide (TBHP) as the oxidant.
Water as a Solvent : The reaction of α-keto acids with 2-aminobenzamides proceeds efficiently in water under catalyst-free conditions to provide quinazolinones. The products can often be purified by simple filtration.
These methods demonstrate a commitment to reducing the environmental impact of chemical synthesis by eliminating the need for often toxic and expensive metal catalysts and by operating under milder, more energy-efficient conditions.
Chemical Reactivity and Derivatization Strategies of 8 Bromo 8h Quinazolin 4 One Scaffold
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the C-8 position of the quinazolinone ring is susceptible to displacement by various nucleophiles, a reaction that is fundamental to the structural diversification of this scaffold. evitachem.com These reactions are typically facilitated by the electron-withdrawing nature of the quinazolinone ring system, which activates the C-Br bond towards nucleophilic attack.
The replacement of the 8-bromo substituent with nitrogen-containing groups is a widely employed strategy to generate novel quinazolinone derivatives. This can be achieved through reactions with various nitrogen nucleophiles. For instance, treatment with amines under basic conditions can lead to the formation of 8-amino-quinazolin-4-one derivatives. A notable example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds with a wide range of amines, including primary and secondary amines, as well as anilines. acs.org
Another approach involves the reaction with hydrazine (B178648) hydrate (B1144303), which can displace the bromine atom to introduce a hydrazinyl group. nih.gov This resulting intermediate can then be utilized in subsequent reactions to construct fused heterocyclic systems.
Table 1: Examples of Nucleophilic Substitution with Nitrogen Moieties
| Reactant | Reagent/Catalyst | Product | Reference |
| 8-Bromo-2,6-dimethyl-3-phenylquinazolin-4(3H)-one | Amine, Pd catalyst | 8-Amino-2,6-dimethyl-3-phenylquinazolin-4(3H)-one derivative | acs.org |
| Bromo-substituted quinazolinone | Phenyl hydrazine | 8-(Phenylhydrazinyl)quinazolinone derivative | nih.gov |
Palladium-catalyzed cross-coupling reactions are also instrumental in forming new carbon-carbon bonds at the 8-position. The Suzuki-Miyaura coupling, which utilizes organoboron compounds in the presence of a palladium catalyst and a base, is a powerful method for introducing aryl and vinyl substituents. acs.org The 8-bromo group, being a strong electron-withdrawing substituent, activates the quinazolinone core for these types of couplings.
Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, provides a direct route to 8-alkynyl-quinazolin-4-one derivatives. acs.org These alkynylated products can serve as versatile precursors for further transformations, including cyclization reactions.
Table 2: Examples of Nucleophilic Substitution with Carbon Moieties
| Reaction Type | Reactant | Reagent/Catalyst | Product | Reference |
| Suzuki Coupling | 8-Bromo-2,6-dimethyl-3-phenylquinazolin-4(3H)-one | Aryl boronic acid, Pd catalyst | 8-Aryl-2,6-dimethyl-3-phenylquinazolin-4(3H)-one | acs.org |
| Sonogashira Coupling | 8-Bromo-2,6-dimethyl-3-phenylquinazolin-4(3H)-one | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | 8-Alkynyl-2,6-dimethyl-3-phenylquinazolin-4(3H)-one | acs.org |
Electrophilic Substitution Reactions on the Quinazolinone Ring System
The quinazolinone ring is generally considered an electron-deficient system, which typically deactivates it towards electrophilic aromatic substitution. thieme-connect.de However, the presence and nature of substituents on the ring can influence its reactivity.
While the quinazolinone ring itself is electron-poor, electrophilic substitution can be directed to specific positions depending on the existing substitution pattern. For instance, bromination of certain quinazolinone derivatives has been shown to occur, introducing a bromine atom at available positions on the benzene (B151609) ring portion. nih.govresearchgate.net Research has indicated that bromination can occur at the 6 and 8 positions. researchgate.net The reaction of 2-amino-5-methylbenzoic acid can lead to the formation of 6-bromo or 6,8-dibromo derivatives. researchgate.net
Cyclization and Ring-Fusion Reactions Involving 8-Bromo-8H-Quinazolin-4-one Intermediates
The functional groups introduced at the 8-position of the quinazolinone scaffold, particularly after nucleophilic substitution, can participate in intramolecular cyclization reactions to form fused heterocyclic systems. These reactions significantly expand the chemical diversity and potential applications of the quinazolinone core.
Derivatives of 3H-quinazolin-4-one containing a bromo substituent have been utilized in the synthesis of fused pyrazolinone and pyrimidinone rings. mdpi.com For example, a 6-bromo-substituted 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one can be diazotized and coupled with active methylene (B1212753) compounds. The resulting hydrazono derivatives can then undergo cyclization with reagents like hydrazine hydrate or urea (B33335) to form fused pyrazolinone or pyrimidinone systems, respectively. mdpi.com
Furthermore, intramolecular oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, which can be synthesized with a bromo substituent at the 8-position, leads to the formation of pyrrolo[1,2-a]quinazolinones. nih.gov
Cyclization to Form Triazoloquinazolines
The 8-bromoquinazolin-4-one scaffold is a valuable precursor for the synthesis of 8-bromo- Current time information in Pasuruan, ID.ijrps.comwikipedia.orgtriazolo[4,3-c]quinazolines. This transformation does not typically involve the direct participation of the C8-bromo substituent in the cyclization itself; rather, the bromine atom is carried through the synthetic sequence to serve as a functional handle for subsequent diversification, for instance, via palladium-catalyzed cross-coupling reactions.
The general strategy involves a two-step sequence starting from 8-bromoquinazolin-4(3H)-one. ijrps.com
Formation of a Hydrazinylquinazoline Intermediate: The initial step is the conversion of the 4-oxo group into a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). The resulting 8-bromo-4-chloroquinazoline (B40046) is then reacted with hydrazine (N₂H₄) to substitute the chloro group and form 8-bromo-4-hydrazinylquinazoline. ijrps.com
Triazole Ring Annulation: The hydrazinyl intermediate is subsequently cyclized with a suitable one-carbon electrophile to form the fused triazole ring. Common reagents for this cyclization include orthoesters, such as triethyl orthoformate, or acid anhydrides, like acetic anhydride (B1165640), which lead to the formation of the corresponding triazoloquinazoline. ijrps.com For example, using acetic anhydride results in a 3-methyl- Current time information in Pasuruan, ID.ijrps.comwikipedia.orgtriazolo[4,3-c]quinazoline. ijrps.com
This sequence effectively builds the tricyclic triazoloquinazoline core while preserving the 8-bromo substituent for further chemical manipulation.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 8-position of the quinazolinone ring is ideally located for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for introducing molecular diversity by forming new carbon-carbon and carbon-nitrogen bonds.
Sonogashira Cross-Coupling with Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 8-position of the quinazolinone and a terminal alkyne. frontiersin.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. upi.eduresearchgate.net The reaction tolerates a wide range of functional groups on the alkyne partner, allowing for the synthesis of diverse 8-alkynylquinazolin-4-ones. These products are valuable intermediates for further transformations or as final target molecules.
Table 1: Examples of Sonogashira Cross-Coupling Reactions This table is representative of typical Sonogashira conditions and may not be specific to 8-bromoquinazolin-4-one.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 8-Bromoquinazolin-4-one derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | ~89% upi.edu |
| 8-Bromoquinazolin-4-one derivative | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | High |
| 8-Bromoquinazolin-4-one derivative | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Aqueous Surfactant wisdomlib.org | Moderate-High wisdomlib.org |
Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds by coupling the 8-bromoquinazolin-4-one with an aryl, heteroaryl, or vinyl boronic acid or boronic ester. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium(0) complex with a suitable ligand (e.g., a phosphine) and requires a base, such as potassium carbonate or cesium carbonate, to facilitate the transmetalation step. organic-chemistry.orgorganic-chemistry.org This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acid building blocks. organic-chemistry.org For instance, coupling 6-bromo-triazoloquinazoline with various aryl boronic acids using PdCl₂(dppf) as a catalyst has been demonstrated to proceed in good yields. ijrps.com This methodology is directly applicable to the 8-bromo analogue.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions This table includes examples from closely related bromo-quinazoline scaffolds to illustrate typical reaction conditions.
| Bromo-Quinazoline Derivative | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 6-Bromo-triazoloquinazoline ijrps.com | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·DCM | K₃PO₄ | 1,4-Dioxane/Water | High ijrps.com |
| 6,8-Dibromo-dihydroquinazolinone organic-chemistry.org | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 77-91% organic-chemistry.org |
| 8-Bromo-quinazoline derivative | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | High |
Pd-Catalyzed Amination of Brominated Quinazolinones
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond at the 8-position, providing access to 8-aminoquinazolin-4-one derivatives. wikipedia.orgbyjus.com This reaction couples the 8-bromoquinazolin-4-one with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand (often sterically hindered), and a strong base like sodium tert-butoxide. uh.edu The choice of ligand is critical and is often tailored to the specific substrates being coupled. nih.gov This method is a significant improvement over classical nucleophilic substitution methods, which often require harsh conditions and have limited scope.
Table 3: Examples of Buchwald-Hartwig Amination Reactions This table is representative of typical Buchwald-Hartwig conditions and may not be specific to 8-bromoquinazolin-4-one.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 8-Bromo-quinazoline derivative | Morpholine | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | High |
| 8-Bromo-quinazoline derivative | Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | High |
| 2-Bromo-estrone derivative uh.edu | Benzophenone Imine | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | ~90% uh.edu |
Pd-Catalyzed Cyanation and Subsequent Transformations
The introduction of a nitrile (cyano) group at the 8-position via palladium-catalyzed cyanation transforms the 8-bromoquinazolin-4-one into an 8-cyanoquinazolin-4-one. Common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are less toxic alternatives to other cyanide salts. wikipedia.org The resulting nitrile is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, significantly expanding the synthetic utility of the original scaffold.
Other Key Chemical Transformations
Beyond the most common cross-coupling reactions, the 8-bromo-quinazolin-4-one scaffold can participate in other important transformations.
Heck Coupling: The Heck reaction provides a method for the arylation or vinylation of alkenes, forming a new carbon-carbon bond at the 8-position with the concomitant substitution of a vinylic hydrogen. nrochemistry.com This reaction involves a palladium catalyst, a base, and an alkene, leading to 8-alkenylquinazolin-4-one derivatives. organic-chemistry.org
Negishi Coupling: The Negishi coupling involves the reaction of the 8-bromo-scaffold with an organozinc reagent. wikipedia.org This reaction is also palladium- or nickel-catalyzed and is known for its high functional group tolerance, although the organozinc reagents are sensitive to air and moisture. libretexts.org
Stille Coupling: In the Stille coupling, an organotin reagent is coupled with the 8-bromo-quinazolin-4-one in the presence of a palladium catalyst. byjus.com This reaction is very versatile but is often avoided due to the toxicity of the organotin compounds. organic-chemistry.org
Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed homocoupling of two molecules of an aryl halide to form a biaryl compound. operachem.com Modern variations, sometimes called Ullmann-type reactions, can couple an aryl halide with nucleophiles like alcohols or amines under copper catalysis. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): While the C-8 position of the quinazoline (B50416) ring is not as electron-deficient as the C-2 or C-4 positions, SNAr is a potential, albeit challenging, transformation. wikipedia.orglibretexts.org The presence of the electron-withdrawing quinazolinone system does activate the ring to nucleophilic attack. However, substitution at C-8 would likely require very strong nucleophiles and/or harsh reaction conditions, as the negative charge in the intermediate Meisenheimer complex is not as well stabilized as when attack occurs at the 2- or 4-positions.
Oxidation Reactions
The quinazolinone scaffold can undergo various oxidation reactions, often targeting the nitrogen atoms or substituents on the heterocyclic ring. A notable transformation is the oxidation of dihydroquinazoline (B8668462) 3-oxides to the corresponding quinazoline 3-oxides. This reaction introduces an N-oxide moiety, which can serve as a handle for further functionalization or can influence the biological properties of the molecule.
Research has demonstrated that 1,2-dihydroquinazoline 3-oxides, including those with bromine substituents on the benzene ring, can be effectively dehydrogenated to yield quinazoline 3-oxides. mdpi.com The use of activated manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) is an effective method for this transformation. mdpi.com This process converts the dihydro-scaffold into a fully aromatic quinazoline system while retaining the N-oxide functionality. mdpi.com A series of 6-bromo-substituted 1,2-dihydroquinazoline 3-oxides have been successfully oxidized to their corresponding quinazoline 3-oxide derivatives in good to excellent yields. mdpi.com
Table 1: Manganese Dioxide-Mediated Oxidation of Substituted 1,2-Dihydroquinazoline 3-Oxides mdpi.com
| Starting Material (Substituent X) | Product | Reagent | Yield |
| 6-Bromo-1,2-dihydroquinazoline 3-oxide | 6-Bromoquinazoline 3-oxide | MnO₂ | 54-88% |
This table represents a general transformation for bromo-substituted analogs as described in the cited literature.
Hydrogenation of Unsaturated Linkers
The selective reduction of unsaturated functionalities, such as carbon-carbon double or triple bonds, attached to the quinazolinone scaffold is a valuable synthetic tool. Catalytic hydrogenation is a common method to achieve this transformation, typically employing a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas (H₂). nih.govnih.gov This reaction allows for the conversion of alkenyl or alkynyl substituents into their saturated alkyl counterparts without affecting the aromatic quinazolinone core or the C-Br bond, which is generally stable under these conditions. nih.gov
For instance, the reduction of an alkyne group attached to the quinazolinone ring to the corresponding alkane has been successfully demonstrated using Pd/C hydrogenation. nih.gov Similarly, the selective hydrogenation of an olefinic group in a quinazoline derivative has been achieved, showcasing the utility of this method for modifying side chains. marquette.edu This strategy is broadly applicable for producing derivatives with flexible alkyl linkers from their unsaturated precursors.
Table 2: General Strategy for Hydrogenation of Unsaturated Linkers on Quinazolinone Scaffolds nih.govmasterorganicchemistry.com
| Substrate Type | Product Type | Typical Reagents & Conditions |
| Alkenyl-quinazolinone | Alkyl-quinazolinone | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) |
| Alkynyl-quinazolinone | Alkyl-quinazolinone | H₂, Pd/C, Solvent (e.g., MeOH, EtOAc) |
This table outlines the general methodology for the hydrogenation of unsaturated linkers, a reaction compatible with the 8-bromo-quinazolin-4-one scaffold.
Hydrolysis and Amidation of Ester Groups
The conversion of ester functionalities on the quinazolinone scaffold into amides is a frequently used derivatization strategy, typically proceeding through a two-step sequence: hydrolysis of the ester to a carboxylic acid, followed by coupling with an amine. acs.orgdergipark.org.tr This allows for the introduction of a wide variety of substituents via the amine component, enabling the exploration of structure-activity relationships.
The first step, saponification, involves treating the quinazolinone ester with a base, such as sodium hydroxide, in a suitable solvent like isopropanol, to yield the corresponding carboxylic acid. acs.org Subsequently, the resulting carboxylic acid can be activated and coupled with a desired amine to form the amide bond. Common coupling reagents include 1,1'-carbonyldiimidazole (B1668759) (CDI) or converting the acid to an acid chloride using thionyl chloride (SOCl₂) before adding the amine. acs.orgdergipark.org.tr This sequence has been effectively applied to synthesize various quinazolinone-7-carboxamides. acs.org
Table 3: General Two-Step Synthesis of Quinazolinone Amides from Esters acs.orgdergipark.org.tr
| Step | Reaction | Typical Reagents & Conditions | Intermediate/Product |
| 1 | Ester Hydrolysis | NaOH, Isopropanol/H₂O, Reflux | Quinazolinone carboxylic acid |
| 2 | Amidation | 1. SOCl₂ or CDI 2. Amine derivative, Dioxane, Reflux | Quinazolinone amide |
This table describes a general synthetic pathway applicable for converting ester-functionalized 8-bromo-quinazolin-4-ones into corresponding amides.
Oxidative Cyclization Reactions
Intramolecular oxidative cyclization provides a powerful method for constructing fused polycyclic systems from appropriately functionalized quinazolinone derivatives. A notable example is the [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA)-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. acs.org This reaction creates a new pyrrolidine (B122466) ring fused to the quinazolinone core, yielding 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. acs.org
This transformation proceeds with high regioselectivity as a 5-exo-trig cyclization. acs.orgacs.org A study by Vaskevych et al. demonstrated this reaction on a range of substituted quinazolinones, including an 8-bromo derivative. The reaction of 8-bromo-2-(but-3-en-1-yl)quinazolin-4(3H)-one with 2.5 equivalents of PIFA in 2,2,2-trifluoroethanol (B45653) (TFE) at 0 °C successfully yielded the corresponding 8-bromo-1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one. acs.org The presence of the bromine substituent on the quinazoline ring did not negatively impact the yield or selectivity of the cyclization. acs.org
Table 4: PIFA-Initiated Oxidative Cyclization of 8-Bromo-2-(3-butenyl)quinazolin-4(3H)-one acs.org
| Starting Material | Reagent/Conditions | Product | Yield |
| 8-Bromo-2-(but-3-en-1-yl)quinazolin-4(3H)-one | PIFA (2.5 equiv), TFE, 0 °C, 24 h | 8-Bromo-1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | 76% |
CuAAC/Ring Cleavage Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," can be harnessed in tandem with a ring-cleavage process to construct the quinazolinone scaffold itself from simpler precursors. This strategy provides an efficient, oxidant-free, and mild route to substituted quinazolin-4(3H)-ones. organic-chemistry.orgnih.gov The reaction involves the copper-catalyzed interaction of a 2-aminobenzamide (B116534), a sulfonyl azide, and a terminal alkyne. organic-chemistry.org
In this process, an N-sulfonylketenimine intermediate is generated in situ, which then undergoes two nucleophilic additions with the 2-aminobenzamide. Aromatization drives the elimination of the sulfonyl group to yield the final quinazolinone product. organic-chemistry.org Research by He et al. demonstrated that this methodology is tolerant of various functional groups, including halogens on the 2-aminobenzamide starting material. For example, 2-amino-N-benzyl-5-bromobenzamide was successfully used to synthesize 3-benzyl-6-bromo-2-(3-hydroxybenzyl)quinazolin-4(3H)-one in high yield. nih.gov This highlights the utility of the CuAAC/ring cleavage reaction for preparing halogenated quinazolinone derivatives.
Table 5: Synthesis of a Bromo-Substituted Quinazolinone via CuAAC/Ring Cleavage nih.gov
| 2-Aminobenzamide Derivative | Alkyne Derivative | Reagents/Conditions | Product | Yield |
| 2-Amino-N-benzyl-5-bromobenzamide | 3-Ethynylphenol | TsN₃, Et₃N, CuI, MeCN, 12 h | 3-Benzyl-6-bromo-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | 92% |
Pharmacological and Biological Research Aspects of 8 Bromo 8h Quinazolin 4 One Derivatives
Structure-Activity Relationship (SAR) Studies
The biological profile of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.comnih.gov Structure-activity relationship (SAR) studies have been instrumental in elucidating how modifications to the 8-bromo-8H-quinazolin-4-one core can enhance potency and selectivity for various biological targets.
Influence of Substituents at Position 8 on Biological Efficacy and Selectivity
The C-8 position of the quinazolin-4-one scaffold has been identified as a critical site for substitution to modulate biological activity. mdpi.comnih.gov Research suggests that the introduction of specific functionalities at this position can significantly impact the inhibitory potency and selectivity of these compounds. For instance, studies on tankyrase inhibitors, a class of enzymes with implications in oncology, have shown that larger substituents at the C-8 position can lead to improved affinity and selectivity. biorxiv.orgresearchgate.net Specifically, the introduction of nitro- and diol- substituents at this position has been demonstrated to engage in new interactions within the catalytic domain of the enzyme. biorxiv.orgresearchgate.net
In one study, a compound with a diol substituent at C-8 exhibited an IC50 value of 14 nM against tankyrase 2 (TNKS2), while a nitro-substituted analogue showed an IC50 of 65 nM. biorxiv.orgresearchgate.net This highlights the potential of C-8 modifications to significantly enhance inhibitory activity. The presence of small, electron-rich substituents at the C-8 position has also been suggested to boost inhibitory potency towards tankyrases. biorxiv.org Furthermore, the presence of a halogen atom, such as bromine, at position 8 is a known feature in quinazolinone derivatives with antimicrobial activities. nih.gov
Impact of Other Ring Substitutions on Pharmacological Profiles
Beyond the crucial C-8 position, substitutions at other locations on the quinazolinone ring system play a vital role in defining the pharmacological profile of the resulting derivatives. nih.govsemanticscholar.org SAR studies have consistently shown that positions 2, 3, and 6 are also significant for various biological activities. mdpi.comnih.gov
For example, in the context of anti-inflammatory agents, compounds with electron-withdrawing groups such as bromine or nitro substitutions on the quinazolinone ring generally exhibit better activity. semanticscholar.org One study found that a 6,8-dibromo substituted quinazolin-4(3H)-one derivative displayed maximum anti-inflammatory activity. semanticscholar.org The pattern of activity for halogen-substituted compounds was observed as: 6,8-dibromo > 7-nitro > 7-chloro > 8-chloro. semanticscholar.org
In the realm of anticancer research, substitutions at positions 2 and 3 are particularly significant. mdpi.com Generally, a successful cytotoxic drug can be obtained when a quinazolinone ring is substituted at position 2 with an alkyl side chain and at position 3 with a bulky side chain, such as a phenyl group. mdpi.com The presence of dimethoxy substituents at positions 6 and 7, or fluoro substituents at positions 6 and 8, has been linked to increased cytotoxicity in certain quinazolin-4(3H)-one derivatives. tandfonline.com
The following table summarizes the impact of various substitutions on the biological activity of quinazolinone derivatives:
| Position of Substitution | Type of Substituent | Observed Biological Activity |
| 8 | Nitro, Diol | Improved affinity and selectivity for tankyrases. biorxiv.orgresearchgate.net |
| 6, 8 | Dibromo | Maximum anti-inflammatory activity. semanticscholar.org |
| 2, 3 | Alkyl and Phenyl groups | Enhanced cytotoxic activity. mdpi.com |
| 6, 7 | Dimethoxy | Increased cytotoxicity. tandfonline.com |
| 6, 8 | Fluoro | Increased cytotoxicity. tandfonline.com |
Role of Linker Moieties and Hybrid Structures in Multi-Targeted Design
The strategy of molecular hybridization, which involves combining two or more pharmacophores, has been effectively used to develop quinazoline-based analogues with improved potency and the ability to interact with multiple targets. rsc.org The introduction of linker moieties is a key aspect of this design strategy, enabling the connection of the quinazolinone core to other bioactive scaffolds. frontiersin.orgdovepress.com
For instance, a five-atom linker has been utilized to establish hydrogen bond interactions with the active site of certain kinases. frontiersin.org In the design of MET kinase inhibitors, a 1,2,3-triazole ring has been employed as a linker, a privileged heterocycle known for its use in potent cytotoxic agents. frontiersin.org Similarly, an ethylthio bridge has been introduced to connect the quinazoline-4(3H)-one ring with a urea (B33335) moiety, creating hybrids with potential as VEGFR-2 inhibitors. nih.gov The urea functionality provides essential hydrogen bond acceptor/donor characteristics necessary for interaction with the conserved DFG motif of the enzyme. nih.gov
The design of these hybrid molecules often involves a quinazolinone core to fit into the ATP binding region of an enzyme, a linker to provide favorable interactions, and a terminal hydrophobic group to interact with allosteric sites. frontiersin.orgnih.gov This multi-pronged approach allows for the development of compounds with enhanced and often multi-faceted pharmacological activities. rsc.org
In Vitro Biological Activity Evaluation
The diverse biological activities of 8-bromo-8H-quinazolin-4-one derivatives are extensively evaluated through in vitro assays. These studies are crucial for determining the antimicrobial spectrum, efficacy, and potential mechanisms of action of these compounds.
Antimicrobial Activity and Mechanistic Insights
Quinazolinone derivatives are recognized for their wide range of antimicrobial activities, including antibacterial and antifungal effects. nih.govbiomedpharmajournal.org The presence of a halogen atom at positions 6 and 8 of the quinazolinone ring has been shown to be a key factor in enhancing these antimicrobial properties. nih.gov
Derivatives of 8-bromo-quinazolin-4-one have been evaluated for their antibacterial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com
In one study, newly synthesized quinazoline (B50416) derivatives from an 8-bromo-2-chloroquinazoline (B592065) scaffold demonstrated significant antibacterial activity, particularly against Escherichia coli. researchgate.net Another study reported that certain 6-iodo-2-phenylquinazolin-4(3H)-one derivatives displayed excellent broad-spectrum antimicrobial activity. tandfonline.com Generally, the inhibitory activity of these compounds against Gram-positive bacteria was found to be higher than against Gram-negative bacteria. tandfonline.com
The table below presents the antibacterial activity of selected quinazolinone derivatives against various bacterial strains:
| Compound Type | Bacterial Strain | Activity Level |
| 8-bromo-2-chloroquinazoline derivatives | Escherichia coli | Significant |
| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Gram-positive bacteria | Excellent |
| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Gram-negative bacteria | Moderate |
| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Pseudomonas aeruginosa | Moderate or weak |
It is important to note that while many derivatives show promise, their activity is often compared to standard antibiotics, and in some cases, they may not be as potent as the reference drugs. tandfonline.com However, the continued exploration of these compounds opens up new avenues for the development of novel antibacterial agents. researchgate.net
Antifungal Spectrum and Efficacy Against Diverse Strains
Derivatives of quinazolin-4-one, including those with bromine substitutions, have demonstrated a notable range of antifungal activities against various pathogenic fungal strains. Research has shown that the introduction of different substituents onto the quinazolinone scaffold can significantly influence their efficacy.
For instance, a series of 6,8-dibromo-4(3H)quinazolinone derivatives were evaluated for their in vitro antifungal activity. researchgate.net One particular compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, was found to be exceptionally potent against Candida albicans and Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values of 0.78 µg/ml and 0.097 µg/ml, respectively. researchgate.net Other derivatives in the same series also showed broad-spectrum activity against all tested strains with MIC values of 62.5 µg/ml. researchgate.net
In another study, 6-bromo-quinazolin-4-one derivatives were synthesized and tested against fungal strains, showing activity comparable to standard drugs. ijpsonline.com Similarly, various 2,3,6-trisubstituted quinazolin-4-ones containing a bromine atom at the 6-position were assessed for their antifungal properties against Aspergillus niger and Candida albicans. biomedpharmajournal.org Several of these compounds exhibited very good to excellent activity. For example, compound A-3 was excellent against A. niger, while compound A-6 showed excellent potency against C. albicans. biomedpharmajournal.org The general findings suggest that many quinazolinone derivatives, including brominated ones, possess significant fungistatic, and in some cases fungicidal, activities against a wide array of fungi. researchgate.net
Antifungal Activity of Brominated Quinazolinone Derivatives
| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Candida albicans | 0.78 | researchgate.net |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | Aspergillus flavus | 0.097 | researchgate.net |
| Compound A-3 (A 2,3,6-trisubstituted Quinazolin-4-one) | Aspergillus niger | Excellent Activity | biomedpharmajournal.org |
| Compound A-6 (A 2,3,6-trisubstituted Quinazolin-4-one) | Candida albicans | Excellent Activity | biomedpharmajournal.org |
Inhibition of Specific Microbial Enzymes (e.g., DNA Gyrase)
DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a key target for antimicrobial agents. nih.govmdpi.com Many quinazolin-4(3H)-one derivatives have been shown to exert their antibacterial effects through the inhibition of this enzyme. nih.govmdpi.com Molecular docking studies on novel quinazolinone Schiff base derivatives, including those with chlorine atoms at the 6 and 8 positions, have been conducted to investigate their potential as DNA gyrase inhibitors. nih.gov These in silico simulations suggest that quinazolinone derivatives can effectively bind to the enzyme's active site, indicating their potential mechanism of action. nih.govresearchgate.net Specifically, a series of new quinazolin-4(3H)one derivatives were evaluated for their inhibitory activity against E. coli DNA gyrase, with the most potent compounds showing IC₅₀ values ranging from 3.19 to 4.17 µM. mdpi.com While these studies establish a strong rationale for DNA gyrase inhibition as a mechanism for quinazolinones, direct enzymatic inhibition data for 8-bromo specific derivatives are part of this broader research area. nih.govmdpi.com
Preliminary Mechanistic Investigations
The mechanistic action of quinazolinone derivatives as antimicrobial agents extends beyond simple enzyme inhibition, involving complex interactions that lead to cell death. For antifungal activity, the precise mechanisms are still under investigation, but the potent efficacy against various fungi suggests interference with crucial cellular processes. researchgate.netnih.gov For antibacterial action, the inhibition of DNA gyrase is a well-explored mechanism. nih.govmdpi.com This inhibition disrupts DNA topology and replication, ultimately leading to bacterial cell death. mdpi.com The binding models derived from docking studies suggest that these compounds act as competitive inhibitors. nih.gov Furthermore, some quinazolinones have been found to interact with other microbial targets, such as Penicillin-Binding Protein 2a (PBP2a), where they can induce conformational changes, highlighting the multi-target potential of this scaffold. researchgate.net
Anticancer Activity and Molecular Targets
Quinazolin-4-one derivatives are a significant class of compounds in oncology research due to their diverse mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival. biorxiv.orgresearchgate.netekb.eg
Inhibition of Kinase Enzymes (e.g., PI3K, HDAC, EGFR, VEGFR-2, BRAF V600E)
The quinazoline scaffold is a privileged structure for designing kinase inhibitors. researchgate.netresearchgate.net These derivatives have been successfully developed as inhibitors for a range of kinases critical to cancer signaling pathways.
PI3K/HDAC Inhibition : A series of quinazolin-4-one based hydroxamic acids were designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone deacetylase (HDAC). Several of these compounds showed high potency, with IC₅₀ values under 10 nM, against PI3Kγ, PI3Kδ, and HDAC6 enzymes. nih.gov The lead compound from this study demonstrated good pharmacokinetic properties and the ability to induce necrosis in various cancer cell lines. nih.gov
EGFR Inhibition : 4-Anilinoquinazoline derivatives are particularly famous as Epidermal Growth Factor Receptor (EGFR) inhibitors, with drugs like gefitinib (B1684475) and erlotinib (B232) being prime examples. researchgate.net Research on new quinazoline derivatives continues to explore this target. Molecular docking studies of novel 2,3-disubstituted quinazolin-4-ones into the ATP binding site of EGFR-tyrosine kinase have shown a correlation between their binding mode and cytotoxic activity against breast cancer cells. ekb.eg Additionally, certain 2-mercapto-quinazolin-4-one analogs have been investigated as dual EGFR-TK and DHFR inhibitors. nih.gov
Other Kinases : The versatility of the quinazolin-4-one scaffold allows it to be adapted to target other kinases like VEGFR-2 and BRAF, which are crucial in angiogenesis and cell proliferation, although specific data for 8-bromo derivatives in these contexts requires further focused investigation.
Kinase Inhibition by Quinazolin-4-one Derivatives
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Quinazolin-4-one based hydroxamic acids | PI3Kγ, PI3Kδ, HDAC6 | IC₅₀ < 10 nM | nih.gov |
| 2,3-disubstituted quinazolin-4-ones | EGFR-TK | Docking correlation with cytotoxicity | ekb.eg |
| 2-mercapto-quinazolin-4-one analogs | EGFR-TK | Active as dual inhibitors | nih.gov |
Modulation of Other Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)
Beyond kinases, 8-bromo-quinazolin-4-one derivatives and their analogs have been explored as inhibitors of other essential enzymes in cancer cell metabolism.
Dihydrofolate Reductase (DHFR) Inhibition : DHFR is a critical enzyme in the synthesis of nucleotides, making it a well-established target for anticancer drugs. nih.govacs.org Several series of quinazolin-4(3H)-one analogs, including those with 6-bromo and 6,8-dibromo substitutions, have been reported as DHFR inhibitors. researchgate.netnih.gov For example, compound 3e from one study was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR, with an IC₅₀ of 0.158 µM. nih.gov Another compound, 3d, showed significant inhibitory activity against Staphylococcus aureus DHFR with an IC₅₀ of 0.769 µM. nih.gov Docking studies have helped to elucidate the binding modes of these compounds within the DHFR active site. scirp.org
Thymidylate Synthase (TS) Inhibition : Thymidylate synthase is another key enzyme in DNA synthesis. Modification of potent quinazoline-based TS inhibitors has led to new analogs with improved properties. nih.gov The synthesis of quinazoline antifolates with various substituents at the C2 position has yielded compounds with good enzyme inhibition and cytotoxicity. nih.gov While specific 8-bromo derivatives were not the focus of this particular study, the research highlights the adaptability of the quinazoline ring for TS inhibition. nih.govtandfonline.com
Tankyrase Inhibition and Specific Subsite Interactions
Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are considered promising cancer drug targets, particularly for their role in Wnt/β-catenin signaling. biorxiv.orgresearchgate.net The quinazolin-4-one scaffold has been identified as a compelling framework for developing tankyrase inhibitors that bind to the nicotinamide (B372718) (NI) site. biorxiv.orgresearchgate.net
Recent research has specifically investigated the role of substituents at the C-8 position of the quinazolin-4-one core. biorxiv.orgresearchgate.net A study demonstrated that introducing larger substituents at this position, such as nitro and diol groups, can lead to new interactions within the TNKS2 catalytic domain, thereby improving both the affinity and selectivity of the inhibitors. biorxiv.orgresearchgate.netnih.gov Using X-ray crystallography, it was shown that these C-8 substituents engage with a subsite located between a mobile active site loop and the canonical nicotinamide binding site. biorxiv.orgresearchgate.net
This led to the discovery of novel tankyrase inhibitors with nanomolar potency. biorxiv.org For instance, an 8-nitro substituted analogue (compound 49) and an 8-diol substituted analogue (compound 40) exhibited potent inhibition of TNKS2 with IC₅₀ values of 65 nM and 14 nM, respectively. biorxiv.orgresearchgate.net Both of these compounds were effective in cell-based assays, attenuating Wnt/β-catenin signaling with sub-micromolar IC₅₀ values. biorxiv.orgresearchgate.net While compound 40 showed high selectivity for tankyrases, the nitro-substituted compound 49 also inhibited other PARPs. biorxiv.orgresearchgate.net These findings provide new insights for the rational design of selective tankyrase inhibitors by exploiting interactions at the C-8 position of the quinazolin-4-one scaffold. biorxiv.orgresearchgate.net
Tankyrase Inhibition by C-8 Substituted Quinazolin-4-ones
| Compound | C-8 Substituent | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 49 | Nitro | TNKS2 | 65 nM | biorxiv.orgresearchgate.net |
| Compound 40 | Diol | TNKS2 | 14 nM | biorxiv.orgresearchgate.net |
| EXQ-2d | Nitro-based | TNKS2 | pIC₅₀ = 7.86 | nih.gov |
| EXQ-1e | Diol-based | TNKS2 | pIC₅₀ = 7.19 | nih.gov |
Antiproliferative Effects on Various Cancer Cell Lines
Derivatives of bromo-quinazolinone have demonstrated significant potential as antiproliferative agents against various cancer cell lines. The presence and position of the bromine atom on the quinazoline ring system can modulate cytotoxic efficacy.
Notably, a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and evaluated for their antitumor activity against the human breast carcinoma cell line, MCF-7. nih.gov Several of these compounds exhibited powerful cytotoxic effects, with IC50 values significantly lower than the positive control, doxorubicin. nih.gov For instance, certain sulfa-drug-conjugated derivatives showed IC50 values as low as 1.7 and 1.8 µg/mL. nih.gov
Another study highlighted a derivative with a bromo substituent on a phenyl ring attached to the quinazoline core, which displayed potent inhibitory activity against the MGC-803 human gastric cancer cell line with an IC50 value of 1.89 µM. mdpi.com Furthermore, research into 5-bromo-2-isonicotinamido-benzoic acid, a precursor for quinazolinone synthesis, has led to derivatives with notable antiproliferative activity against human liver hepatocellular carcinoma (HepG2) cells. researchgate.net The strategic placement of bromo groups is thus a key consideration in the design of new quinazolinone-based anticancer agents. mdpi.comnih.govmdpi.com
Table 1: Antiproliferative Activity of Selected Bromo-Quinazolinone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 Value | Source |
| XIIIb | 6,8-dibromo-quinazolinone derivative | MCF-7 (Breast) | 1.7 µg/mL | nih.gov |
| IX | 6,8-dibromo-quinazolinone derivative | MCF-7 (Breast) | 1.8 µg/mL | nih.gov |
| Compound 9 | Phenyl-bromo-quinazolinone derivative | MGC-803 (Gastric) | 1.89 µM | mdpi.com |
| Compound 8 | 5-bromo-quinazoline derivative | HepG2 (Liver) | SI = 33.21 | researchgate.net |
| Compound 11 | 5-bromo-quinazoline derivative | HepG2 (Liver) | SI = 30.49 | researchgate.net |
Anticonvulsant Activity Assessment
The quinazolinone scaffold is a recognized pharmacophore in the development of central nervous system agents, including anticonvulsants. nih.govmdpi.com Bromination of this scaffold has been explored as a strategy to enhance anticonvulsant properties.
Research has shown that Schiff bases derived from 3-amino-6,8-dibromo-2-phenyl-quinazolin-4-(3H)-one possess anticonvulsant activity. innovareacademics.in One such derivative, featuring a cinnamoyl group, exhibited particularly high activity in the maximal electroshock (MES) model in mice. innovareacademics.in In other studies, various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives were synthesized and showed moderate to significant anticonvulsant effects when compared to diazepam. nih.gov
Furthermore, computational and experimental studies have been conducted on 6-bromo-quinazolinone derivatives, investigating their potential as N-Methyl-D-Aspartate (NMDA) receptor inhibitors for anticonvulsant effects. researchgate.net These studies aim to correlate the structural features, such as the bromo-substitution, with the observed biological activity, guiding the design of more potent and less toxic anticonvulsant drugs. researchgate.netwho.int
Table 2: Anticonvulsant Activity of Selected Bromo-Quinazolinone Derivatives
| Compound Series | Substitution Pattern | Test Model | Activity | Source |
| Schiff Base | 3-amino-6,8-dibromo-2-phenyl | MES | High activity | innovareacademics.in |
| BQSB1-8 | 6-bromo-3(substituted benzylideneamino)-2-phenyl | NMDA-induced convulsions | Active | researchgate.net |
| BQSBR1-8 | 6-bromo-3-(substituted-benzylamino)-2-phenyl | NMDA-induced convulsions | Active | researchgate.net |
| Compound 8 | 6-fluro-2-methyl-3-(4-bromobenzylamino) | MES | 73.1% protection | who.int |
Antioxidant Activity
The antioxidant potential of quinazolinone derivatives has been a subject of scientific investigation, with brominated analogues showing notable activity. sapub.orgmdpi.com A study reported the synthesis and evaluation of 6,8-Dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)–quinazolin-4-one for its antioxidant properties. innovareacademics.in The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is linked to numerous diseases. sapub.org
The mechanism of antioxidant action can involve hydrogen atom transfer, electron donation, or chelation of metal ions. mdpi.com The structure of the quinazolinone derivative, including the presence of substituents like bromine, influences these capabilities. innovareacademics.in
Table 3: Antioxidant Activity of a Bromo-Quinazolinone Derivative
| Compound | Substitution Pattern | Activity | Source |
| (Unnamed) | 6,8-Dibromo-2-phenyl-3-(4-phenylthiazol-2-yl) | Antioxidant activity reported | innovareacademics.in |
Other Reported Biological Activities (e.g., Anti-inflammatory, Antimalarial, Antiviral, Antihypertensive)
Derivatives of 8-bromo-8H-quinazolin-4-one and related bromo-substituted compounds have been investigated for a range of other biological effects.
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of bromo-quinazolinone derivatives. nih.govnih.gov For example, 6,8-dibromo-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. ptfarm.plresearchgate.net One study found that mono-bromo derivatives exhibited higher anti-inflammatory activity than their dibromo counterparts in a carrageenan-induced paw edema model. ptfarm.pl Specifically, a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one derivative showed notable anti-inflammatory effects. nih.gov
Antimalarial Activity: The quinazolinone scaffold is a key feature in the structure of febrifugine, a natural product with antimalarial properties, which has inspired the synthesis of new antimalarial agents. nih.govresearchgate.net While many quinazolinone derivatives have been screened for antiplasmodial activity, specific data on 8-bromo derivatives is an area of ongoing research. scialert.netimrpress.comrsc.org
Antiviral Activity: The antiviral potential of quinazolinones has been explored, with studies on 6-bromo and 6,8-dibromo derivatives showing activity against HIV. tsijournals.com The introduction of further bromine atoms to the quinazolinone core was found to be detrimental to the anti-HIV activity in one study, indicating a sensitive structure-activity relationship. tsijournals.com The broad antiviral potential of quinazolines extends to various DNA and RNA viruses. nih.goveuropeanreview.org
Antihypertensive Activity: Quinazoline derivatives are well-known for their antihypertensive effects, with several drugs on the market based on this scaffold. nih.govresearchgate.net Research into novel derivatives, including 6,8-substituted compounds, has been conducted to find agents with improved efficacy and safety profiles. researchgate.nettandfonline.com These compounds often exert their effect through mechanisms like α1-adrenergic receptor blockade. researchgate.net
Computational Chemistry and Cheminformatics in 8 Bromo 8h Quinazolin 4 One Research
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of a molecule from first principles. These calculations model the electronic structure and energy of a molecule, offering a detailed view of its stability, reactivity, and electrostatic nature.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scribd.com It is widely employed to calculate various electronic properties of quinazolinone derivatives, providing insights into their stability and behavior. rdmodernresearch.comajchem-a.commdpi.com By analyzing parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO energy gap (ΔE), researchers can predict a molecule's electron-donating and accepting capabilities. physchemres.orgphyschemres.orgresearchgate.net
Studies on various quinazolinone derivatives have utilized DFT, often with the B3LYP functional combined with basis sets like 6-311++G** or 6–31 + G(d, p), to determine these key electronic descriptors. rdmodernresearch.comnih.gov For instance, the electronic properties of several quinazolinone derivatives have been calculated to assess their potential as corrosion inhibitors or as therapeutically active agents. physchemres.orgresearchgate.net The bromine atom at the C8 position in 8-bromo-8H-quinazolin-4-one is expected to significantly influence its electronic properties through inductive and resonance effects, altering the electron density distribution across the quinazolinone core compared to unsubstituted or differently substituted analogs.
Table 1: Calculated Electronic Properties of Selected Quinazolinone Derivatives using DFT
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |
| 2-methyl-4(3H)quinazolinone | B3LYP/6-311++G | - | - | - | - | rdmodernresearch.com |
| 2-trichloromethyl-4(3H)quinazolinone | B3LYP/6-311++G | - | - | - | - | rdmodernresearch.com |
| 3-allyl-2-(propylthio) quinazolin-4(3H)-one (APQ) | DFT | -8.993 | -1.333 | 7.660 | 1.714 | physchemres.org |
| 3-allyl-2-(allylthio) quinazolin-4(3H)-one (AAQ) | DFT | -9.021 | -1.415 | 7.606 | 1.838 | physchemres.org |
| 3-allyl-2-(Prop-2-yn-1-ylthio) Quinazolin-4(3H)-one (AYQ) | DFT | -9.224 | -1.538 | 7.686 | 3.149 | physchemres.org |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | B3LYP/6–31 + G(d, p) | -6.04 | -1.82 | 4.22 | - | nih.gov |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8c) | B3LYP/6–31 + G(d, p) | -6.20 | -2.15 | 4.05 | - | nih.gov |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the HOMO and LUMO of reacting species. unesp.brlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for chemical reactivity; a smaller gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. physchemres.orgresearchgate.net
For quinazolinone systems, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attack. Theoretical investigations on 2,2-disubstituted-quinazolin-4(1H)-ones have used FMO analysis to confirm that the primary nucleophilic sites, which are susceptible to electrophilic attack (such as nitration or bromination), are located at positions C6 and C8 of the quinazolinone ring. researchgate.net This suggests that for 8-bromo-8H-quinazolin-4-one, the inherent reactivity of the C8 position has been satisfied by the bromine atom, and any further electrophilic substitution would likely be directed towards the C6 position. The distribution of HOMO and LUMO orbitals across the molecule indicates the regions where electron density is highest (for HOMO) and lowest (for LUMO), pinpointing the centers of reactivity.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its behavior in intermolecular interactions. researchgate.net MEP maps use a color scale where red indicates regions of most negative electrostatic potential (electron-rich, nucleophilic sites) and blue indicates regions of most positive electrostatic potential (electron-poor, electrophilic sites), with other colors representing intermediate values (red < orange < yellow < green < blue). researchgate.net
In studies of quinazolinone derivatives, MEP maps consistently show the most negative potential (red or yellow regions) concentrated around the carbonyl oxygen atom and the ring nitrogen atoms. researchgate.net These electron-rich areas are the primary sites for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms on the aromatic ring and any N-H groups typically exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. For 8-bromo-8H-quinazolin-4-one, the MEP map would be expected to show a strong negative potential around the C4-carbonyl oxygen, indicating a prime site for interactions with electrophiles or hydrogen bond donors.
Before other computational properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. rdmodernresearch.com
Computational studies on various quinazolinone derivatives have successfully determined their optimized geometries using methods like DFT. rdmodernresearch.comresearchgate.net These studies often show excellent agreement with experimental data from X-ray crystallography, with very low root mean square deviation (RMSD) between calculated and observed structures. researchgate.net A common finding is the general planarity of the fused quinazolinone ring system, which is a critical feature for its interaction with planar biological macromolecules like DNA or flat receptor binding pockets. rdmodernresearch.com Conformational analysis is particularly important for quinazolinones with flexible substituents, but for a rigid structure like 8-bromo-8H-quinazolin-4-one, the focus of geometrical optimization is to establish the most accurate representation of its core structure.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is instrumental in structure-based drug design for predicting the binding mode and affinity of a potential drug candidate to its biological target.
A key output of molecular docking simulations is the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy suggests a more stable ligand-receptor complex and thus a higher predicted potency of the ligand as an inhibitor or modulator of the target. rsc.org
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, and numerous docking studies have been performed on its derivatives against a wide array of biological targets. These targets include enzymes like DNA gyrase, cyclooxygenase-2 (COX-2), matrix metalloproteinase-13 (MMP-13), and various protein kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govrsc.orgresearchgate.net For example, docking studies of 6-bromo quinazoline (B50416) derivatives against EGFR revealed binding energies ranging from -5.3 to -6.7 kcal/mol, identifying key hydrogen bonding and hydrophobic interactions within the active site. nih.gov Other studies on different quinazolinone derivatives targeting E. coli DNA gyrase reported docking scores between -5.96 and -8.58 kcal/mol, suggesting these compounds could act as potent antibacterial agents by inhibiting this essential enzyme. nih.gov While specific docking data for 8-bromo-8H-quinazolin-4-one is not available, these findings demonstrate the utility of the method for this class of compounds and suggest that it would likely exhibit significant binding affinity for various enzymatic targets, influenced by the steric and electronic contributions of the C8-bromo substituent.
Table 2: Predicted Binding Affinities of Selected Quinazolinone Derivatives with Target Enzymes
| Compound/Derivative Series | Target Enzyme/Receptor | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues (if reported) | Source |
| Quinazolinone Schiff base derivatives | DNA Gyrase | -5.96 to -8.58 | Asp73, Asn46, Arg136 | nih.gov |
| Quinazolinone derivatives | Matrix Metalloproteinase-13 (MMP-13) | - | Ala238, Thr245, Thr247, Met253 | rsc.org |
| 2,3-disubstituted-4-3(H)-quinazolinones | Cyclooxygenase-2 (COX-2) | -131.508 to -108.418 (Re-rank Score) | - | researchgate.net |
| 6-Bromo quinazoline derivative (8a) | EGFR | -6.7 | - | nih.gov |
| 6-Bromo quinazoline derivative (8c) | EGFR | -5.3 | - | nih.gov |
| Quinazolin-4(3H)-one-2-carbothioamide derivatives (8d, 8g, 8k) | Toll-like receptor 4 (TLR4) | Close to or more negative than -7.10 | Hydrophobic interactions, H-bonds | rsc.org |
| Imines bearing quinazolin-4(3H)-one | Acetylcholinesterase (AChE) | -7.31 (most active compound) | - | bezmialem.edu.tr |
| Imines bearing quinazolin-4(3H)-one | Butyrylcholinesterase (BChE) | -7.59 (most active compound) | - | bezmialem.edu.tr |
| Hydrazone/pyrazole quinazolin-4(3H)-ones | E. coli DNA gyrase | - | - | mdpi.com |
Identification of Key Amino Acid Residues and Interaction Motifs
Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. This method is crucial for identifying the key amino acid residues and specific interaction motifs—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. For the quinazolinone class of compounds, these studies have been instrumental in rationalizing their biological activity against various targets.
By analyzing the binding modes of various quinazolinone derivatives, researchers can identify crucial interactions. For instance, in studies involving Epidermal Growth Factor Receptor (EGFR), a common target for quinazolinone-based inhibitors, the nitrogen atom on the quinazolinone ring is often found to be critical for forming a hydrogen bond with the backbone of a key amino acid residue, Met793. jst.go.jp Similarly, the carbonyl group of the quinazolinone moiety has been observed forming hydrogen bonds with residues like Thr766. nih.gov
Beyond hydrogen bonding, hydrophobic and other interactions play a significant role. Pi-pi and pi-alkyl interactions are frequently observed between the quinazolinone ring system and residues such as Ala719, Leu694, and Val702 in EGFR. nih.gov In different targets, like DNA gyrase, quinazolinone derivatives have shown interactions with key residues including GLU50, ASN46, and GLY77. researchgate.net These findings suggest that 8-bromo-8H-quinazolin-4-one would likely engage in similar interactions, with the bromine atom at the 8-position potentially influencing binding affinity and selectivity through additional halogen bonding or by altering the electronic properties of the aromatic system.
Table 1: Examples of Key Amino Acid Interactions for Quinazolinone Derivatives with Various Protein Targets (Note: This data is based on studies of quinazolinone analogues, not specifically 8-bromo-8H-quinazolin-4-one)
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| EGFR Kinase | Met793, Gly796 | Hydrogen Bond | jst.go.jp |
| EGFR Kinase | Thr766, Leu820, Val702 | Hydrogen Bond, Pi-Sigma | nih.gov |
| DNA Gyrase | GLU50, ASN46, GLY77 | Hydrogen Bond | researchgate.net |
| PqsR Receptor | GLN194, LEU207, THR265 | Hydrogen Bond | nih.gov |
| CDK2 Kinase | Leu83, Glu81 | Water-mediated Hydrogen Bond | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a deeper understanding of the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to validate the stability of ligand-protein complexes predicted by molecular docking and to explore their conformational dynamics in a simulated physiological environment.
Ligand-Protein Complex Stability and Conformational Dynamics
The stability of a ligand within a protein's active site is a critical indicator of its potential efficacy. MD simulations assess this stability by calculating metrics such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
The RMSD measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure. A stable RMSD value that reaches a plateau during the simulation suggests that the complex has equilibrated and is stable. nih.gov Studies on 6-bromo quinazoline derivatives targeting EGFR have shown that the ligand-protein complex achieves such stability, indicating a persistent binding mode. nih.gov
Table 2: Illustrative MD Simulation Findings for Quinazolinone Derivative-Protein Complexes (Note: This data is based on studies of quinazolinone analogues, not specifically 8-bromo-8H-quinazolin-4-one)
| System | Simulation Time | Key Finding (RMSD) | Key Finding (RMSF) | Reference |
| 6-Bromo-quinazoline deriv. / EGFR | 100 ns | Complex demonstrated good stability, comparable to the native ligand. | Low average Rg value indicated the complex remained compact. | nih.gov |
| 3-Phenyl-quinazoline deriv. / EGFR | 100 ns | System reached equilibrium after ~35 ns and remained stable. | Binding pocket residues (e.g., Tyr631, Val656) were stable with low fluctuation. | nih.gov |
In Silico ADME Prediction and Pharmacokinetic Profiling
Before a compound can be considered for further development, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction allows for the early assessment of a molecule's drug-likeness. actascientific.com Computational tools like SwissADME and QikProp are widely used to predict these properties for quinazolinone derivatives. asianpubs.orgacs.org
Key predicted parameters include:
Lipophilicity (logP): This value affects solubility, absorption, and plasma protein binding. A logP greater than 2.00 is often considered necessary for compounds to cross the blood-brain barrier.
Water Solubility: Crucial for administration and distribution in the body.
Gastrointestinal (GI) Absorption: Predicts how well a compound will be absorbed after oral administration.
Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can enter the central nervous system.
Drug-Likeness Rules: These are filters, such as Lipinski's Rule of Five, that assess whether a compound has physicochemical properties consistent with known orally active drugs. acs.org Violations of these rules can indicate potential problems with bioavailability. acs.org
Studies on various quinazolinone derivatives have shown that they generally possess favorable ADME profiles, though specific substitutions can significantly alter these properties. actascientific.comacs.org For 8-bromo-8H-quinazolin-4-one, the presence of the bromine atom would be expected to increase its lipophilicity, which could enhance properties like cell membrane permeability but might also impact solubility and metabolism.
Table 3: Representative In Silico ADME Predictions for Quinazolinone Analogues (Note: This data is illustrative and based on general findings for quinazolinone derivatives)
| Parameter | Predicted Property | Significance | Reference |
| Lipophilicity (LogP) | Varies with substitution, often in the 1-5 range | Influences solubility, absorption, BBB penetration | acs.org |
| GI Absorption | Often predicted as "High" | Indicates good potential for oral bioavailability | actascientific.com |
| BBB Permeability | Variable | Determines potential for CNS activity | |
| Lipinski's Rule of Five | Generally compliant | Suggests good drug-likeness and oral bioavailability | acs.org |
| Bioavailability Radar | Often shows good physicochemical properties for oral use | Provides a visual summary of drug-likeness | acs.org |
Future Perspectives and Research Directions
Rational Design of Next-Generation 8-Bromo-8H-quinazolin-4-one Based Agents
The principle of rational drug design, which relies on the understanding of a biological target's structure and mechanism, is central to the development of more potent and selective agents based on the 8-bromo-8H-quinazolin-4-one framework. acs.org By strategically modifying the core structure, researchers can enhance the therapeutic efficacy and minimize off-target effects.
One key strategy involves the targeted substitution at various positions of the quinazolinone ring. For instance, substitutions at the 2, 3, 6, and 7-positions have been shown to significantly influence biological activity. acs.orgsci-hub.se Electron-donating groups at the 6- and 7-positions, for example, are often preferred for certain activities. acs.org The introduction of different aryl or alkyl groups at the 2- and 3-positions can also lead to compounds with enhanced potency. sci-hub.se
A notable example of rational design is the development of 2,6-disubstituted(3H)-quinazolin-4-ones. The synthetic pathway for these compounds often starts with 6-bromoanthranilic acid, which is acylated and then cyclized to form a 2-substituted 6-bromo(3H)-quinazolin-4-one intermediate. mdpi.com Subsequent modifications, such as Suzuki-Miyaura or Buchwald coupling reactions, allow for the introduction of a wide range of substituents at the 6-position, leading to a diverse library of compounds for screening. mdpi.com This approach has been successful in identifying novel modulators of metabotropic glutamate (B1630785) receptor 7 (mGlu7), with potential applications in treating schizophrenia. mdpi.com
Furthermore, the creation of hybrid molecules by fusing the quinazolinone ring with other pharmacologically active moieties is a promising avenue. For example, combining the quinazolinone scaffold with a sulfonamide group has yielded compounds with both antibacterial and anti-inflammatory properties. nih.gov
Exploration of Novel Pharmacological Targets for Diverse Therapeutic Applications
The versatility of the quinazolinone scaffold allows for its interaction with a wide range of biological targets, opening up possibilities for its use in treating various diseases. researchgate.netresearchgate.net While its role in cancer and infectious diseases is well-documented, ongoing research is uncovering new pharmacological applications.
One emerging area is the targeting of enzymes involved in epigenetic regulation. For instance, quinazolin-4-one-based hydroxamic acids have been designed as dual inhibitors of PI3K and HDAC enzymes, which are crucial in cancer progression. nih.gov This dual-inhibition strategy offers a multi-pronged attack on cancer cells and may help overcome drug resistance.
Another area of interest is the modulation of G-protein coupled receptors (GPCRs). As mentioned earlier, derivatives of 8-bromo-8H-quinazolin-4-one have been identified as negative allosteric modulators of the mGlu7 receptor, highlighting their potential in the treatment of neurological and psychiatric disorders. mdpi.com The extensive family of GPCRs presents a rich landscape for discovering new therapeutic applications for quinazolinone analogs.
The table below summarizes some of the key pharmacological targets and potential therapeutic applications of quinazolinone derivatives:
| Pharmacological Target | Therapeutic Application | Key Findings |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | 4-Anilinoquinazolines are potent inhibitors of EGFR tyrosine kinase. acs.org |
| PI3K/HDAC Enzymes | Cancer | Quinazolin-4-one based hydroxamic acids act as dual inhibitors. nih.gov |
| Metabotropic Glutamate Receptor 7 (mGlu7) | Schizophrenia | 2,6-disubstituted(3H)-quinazolin-4-ones are negative allosteric modulators. mdpi.com |
| GABA-A Receptors | Neurological Disorders | Methaqualone, a quinazolinone derivative, is a positive allosteric modulator. sci-hub.se |
| Bacterial and Fungal Enzymes | Infectious Diseases | Quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. researchgate.netbrieflands.com |
Development of Advanced and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly synthetic methods is crucial for the large-scale production of 8-bromo-8H-quinazolin-4-one and its derivatives. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. nih.gov
Modern synthetic strategies are focusing on greener alternatives. For example, H2O2-mediated synthesis offers a more sustainable approach for creating the quinazolin-4(3H)-one scaffold. nih.gov This method avoids the use of heavy metals, which can be problematic in pharmaceutical preparations due to potential impurities. nih.gov Another innovative approach involves a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, to construct the quinazolin-4-one ring under transition-metal-free conditions. acs.org
Microwave-assisted synthesis is also gaining traction as a rapid and efficient method. nih.gov This technique can significantly reduce reaction times and improve yields. The use of bio-sourced solvents like pinane (B1207555) further enhances the sustainability of the process. nih.gov
These advanced methodologies not only make the synthesis more economical and environmentally friendly but also facilitate the creation of diverse compound libraries for high-throughput screening.
Integration of In Silico and Experimental Approaches for Accelerated Discovery
The synergy between computational (in silico) and experimental methods is revolutionizing the drug discovery process for quinazolinone-based agents. researchgate.netmdpi.com In silico tools play a vital role in the initial stages of research by predicting the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential binding modes of new compounds. researchgate.netnih.govmdpi.com
Molecular docking studies, for example, can simulate the interaction between a quinazolinone derivative and its target protein, providing insights into the key structural features required for binding. nih.govmdpi.com This information guides the rational design of more potent and selective inhibitors. For instance, in silico profiling has been used to predict the anthelmintic and antibacterial properties of novel 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones. researchgate.net
These computational predictions are then validated through experimental assays. This integrated approach allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. The in silico studies of 2,3-disubstituted quinazolin-4(3H)-one derivatives suggested their action as anticonvulsants by binding to the GABA-A receptor, a hypothesis that was subsequently confirmed through in vivo experiments. mdpi.com
The table below illustrates the integration of in silico and experimental approaches in the study of quinazolinone derivatives:
| In Silico Method | Application | Experimental Validation |
| Molecular Docking | Predicting binding modes and affinities to target proteins. nih.govmdpi.com | In vitro enzyme inhibition assays. mdpi.com |
| ADMET Prediction | Assessing drug-likeness and potential toxicity. researchgate.netmdpi.com | In vitro and in vivo pharmacokinetic and toxicity studies. |
| PASS Prediction | Predicting the spectrum of biological activities. researchgate.net | In vitro screening against various biological targets. |
| Molecular Dynamics Simulations | Studying the stability of ligand-protein complexes. mdpi.com | In vivo efficacy studies in animal models. mdpi.com |
This powerful combination of computational and experimental techniques is accelerating the discovery and development of the next generation of 8-bromo-8H-quinazolin-4-one-based therapeutic agents, bringing them from the laboratory to the clinic more efficiently.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
